Crystal Packing Mode: π-Stacking in 3,6-Dibromo-9-ethylcarbazole vs. Herringbone in 3,6-Dibromocarbazole
X-ray crystallographic analysis reveals that 3,6-dibromo-9-ethylcarbazole forms π-stacks along the shortest crystallographic axis with substantial spatial overlap between adjacent molecules. In contrast, 3,6-dibromocarbazole and several other non-alkylated carbazole derivatives adopt a herringbone packing motif. The π-stacking arrangement is associated with superior charge transport in organic field-effect transistors (OFETs), making the ethyl-substituted compound a more promising candidate for device applications [1].
| Evidence Dimension | Crystal packing motif (molecular arrangement) |
|---|---|
| Target Compound Data | π-Stacking with slipped face-to-face π···π interaction |
| Comparator Or Baseline | 3,6-Dibromocarbazole (CAS: 6825-20-3): Herringbone packing |
| Quantified Difference | Qualitative difference in packing motif; π-stacking enables higher charge carrier mobility. |
| Conditions | Single-crystal X-ray diffraction; compounds 3, 4, and 6 in the study (including 3,6-dibromo-9-ethylcarbazole) vs. compounds 5 and 7–10 (including 3,6-dibromocarbazole). |
Why This Matters
For OFET and OLED fabrication, π-stacked packing enhances intermolecular electronic coupling and hole mobility, directly impacting device performance.
- [1] Różycka-Sokołowska, E., Marciniak, B., Kosik, S., Dondela, B., & Bąk, Z. (2015). Two isostructural halogen derivatives of 9-ethylcarbazole: crystal structure, Hirshfeld surface analysis, and structural comparison with other simple analogs. Structural Chemistry, 26(3), 873–886. https://doi.org/10.1007/s11224-014-0538-8 View Source
